Moguisteine, chemically known as (R,S)-ethyl 2-((2-methoxyphenoxy)methyl)-3-oxo-3-(1,3-thiazolidin-3-yl)propanoate, is a novel, peripherally acting, non-narcotic antitussive agent [, , , , ]. It effectively suppresses cough without exhibiting the central nervous system side effects typically associated with opioid-based cough suppressants [, , ]. While its exact mechanism of action remains to be fully elucidated, studies suggest that it exerts its antitussive effects through interactions with peripheral sensory nerves in the airways, specifically targeting rapidly adapting receptors (RARs) [, , ].
Moguisteine is synthesized from guaiacol, a natural compound found in many plants, particularly in the wood of certain trees. The classification of moguisteine falls under pharmaceuticals, specifically within the category of antitussives. Its development was aimed at providing a safer alternative to conventional narcotic cough suppressants, thereby minimizing the risk of addiction and side effects associated with central nervous system depressants .
The synthesis of moguisteine involves a multi-step process that begins with the reaction of guaiacol with specific reagents to form intermediate compounds. The key steps include:
The synthesis parameters such as temperature, reaction time, and concentrations are crucial for optimizing yield and purity.
Moguisteine's molecular formula is , indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure features a thiazolidine ring which contributes to its biological activity.
The molecular weight of moguisteine is approximately 265.33 g/mol, which is relevant for dosage formulation and pharmacokinetic studies .
Moguisteine participates in several chemical reactions that are pertinent to its pharmacological profile:
Moguisteine's mechanism of action primarily involves peripheral inhibition of sensory nerve endings that mediate cough reflexes. Unlike central acting antitussives that target the brain's cough center, moguisteine works by:
This mechanism allows for effective cough suppression while minimizing central nervous system side effects.
Moguisteine exhibits several notable physical and chemical properties:
These properties are vital for formulation development and ensuring effective delivery in therapeutic applications.
Moguisteine has several significant applications in medicine:
Moguisteine (ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate) represents a significant advancement in antitussive therapy as a peripherally acting, non-narcotic cough suppressant with a distinctive thiazolidine-based structure. This chemical compound (C₁₆H₂₁NO₅S, molar mass 339.41 g·mol⁻¹) emerged from deliberate pharmacological research aimed at overcoming limitations of centrally acting agents. Unlike traditional opioid-derived antitussives, moguisteine exerts its effects through localized action on airway sensory nerves without engaging central nervous system opioid receptors, thereby offering a favorable side effect profile while effectively suppressing the cough reflex. Its development addressed the critical need for antitussives devoid of respiratory depression, addiction potential, and central nervous system effects associated with narcotic agents [1] [6].
The evolution of antitussive agents has been marked by a continuous pursuit of efficacy without narcotic-related drawbacks. Codeine, the prototypical opioid antitussive, dominated cough management for decades despite significant limitations: respiratory depression, constipation, sedation, and abuse potential. Dextromethorphan, introduced as a non-narcotic alternative, provided modest cough suppression through NMDA receptor antagonism but faced efficacy challenges, particularly in chronic cough conditions. The American College of Chest Physicians (ACCP) guidelines highlighted these limitations, noting insufficient evidence for dextromethorphan's efficacy in many clinical settings and safety concerns in pediatric populations [3].
This therapeutic gap stimulated research into peripherally selective agents that could modulate cough reflexes at the origin—airway sensory nerves. The mechanistic rationale focused on interrupting the cough reflex arc peripherally, before afferent signals reached the central cough center in the brainstem. This approach promised reduced CNS side effects while potentially offering comparable efficacy. The development pathway led to several candidate molecules, with moguisteine emerging as a particularly promising thiazolidine derivative that fulfilled the criteria for a peripherally restricted, non-opioid antitussive with a novel mechanism [3] [6] .
Table 1: Evolution of Major Antitussive Drug Classes
Era | Dominant Drug Class | Representative Agents | Key Limitations |
---|---|---|---|
Pre-1950s | Opioid narcotics | Codeine, Morphine | Respiratory depression, addiction, constipation |
1950s-1990s | Non-narcotic centrals | Dextromethorphan, Benzonatate | Limited efficacy in chronic cough, CNS side effects |
1990s-Present | Peripherally acting | Levodropropizine, Moguisteine | Fewer CNS effects, better safety profile |
The neurophysiology of cough provides a compelling rationale for peripherally acting agents. Cough initiation occurs through vagal afferent nerves (specifically Aδ-fibers and bronchopulmonary C-fibers) in the airways that detect mechanical and chemical irritants. These sensory nerves express receptors for diverse stimuli (capsaicin, bradykinin, protons, inflammatory mediators) and project to the nucleus tractus solitarius in the brainstem. Traditional central antitussives act at the medullary cough center or higher centers but inevitably cause sedation or respiratory depression due to the widespread distribution of opioid receptors [3] [6].
Moguisteine's peripheral mechanism bypasses these issues by targeting sensory nerve activation in the airways themselves. Preclinical studies demonstrated that moguisteine lacks antitussive efficacy when administered centrally (intracerebroventricularly) but potently inhibits cough induced by diverse airway irritants (citric acid, capsaicin, mechanical stimulation) when given systemically or locally. This established its exclusive peripheral site of action. Further research revealed moguisteine activates ATP-sensitive potassium (KATP) channels on airway sensory nerves, leading to membrane hyperpolarization and reduced afferent firing. This mechanism suppresses the initiation of the cough reflex without central effects [1] [6].
The therapeutic advantages are significant:
Moguisteine emerged serendipitously during research focused on identifying novel expectorant molecules within the thiazolidine chemical class. Researchers synthesized and screened numerous N-acyl-2-substituted-1,3-thiazolidines, expecting mucoactive properties. Unexpectedly, several compounds exhibited potent cough suppression instead of expectoration. Moguisteine (initially designated BBR 2778) was identified as the lead compound due to its superior efficacy and safety profile among these unexpected antitussives [1] [6].
Structurally, moguisteine belongs to the thiazolidine derivatives, characterized by a saturated five-membered ring containing both nitrogen and sulfur atoms. Its specific structure comprises:
The molecule exists as a racemic mixture (R,S(±)-enantiomers BBR 2221 and BBR 2222). Toxicological evaluation revealed no significant differences between the enantiomers or the racemate, justifying development of the racemic form [5] [6] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7